3,4,5,6-Tetrahydro-2,7-benzodioxecine-1,8-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-2,7-benzodioxecine-1,8-dione can be achieved through a chemoenzymatic approach. One common method involves the enzymatic cyclization of phenoxyacetylcyanomethylenetriphenylphosphorane derivatives using pre-treated baker’s yeast cells. This method is advantageous due to its mild reaction conditions and eco-friendly nature .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale biocatalytic processes. These processes leverage the enzymatic capabilities of microorganisms such as Saccharomyces cerevisiae (baker’s yeast) to catalyze the cyclization reactions necessary for the formation of the benzodioxecine ring system .
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrahydro-2,7-benzodioxecine-1,8-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve standard laboratory procedures such as refluxing, stirring, and maintaining specific temperature and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce simpler, reduced forms of the compound .
Scientific Research Applications
3,4,5,6-Tetrahydro-2,7-benzodioxecine-1,8-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydro-2,7-benzodioxecine-1,8-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3,4,6,7-Tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione: Another heterocyclic compound with a similar ring structure but containing three oxygen atoms.
Flumioxazin: A benzoxazinone derivative used as an herbicide.
3a,4,7,7a-Tetrahydroisobenzofuran-1,3-dione: A related compound with a different ring structure.
Uniqueness
3,4,5,6-Tetrahydro-2,7-benzodioxecine-1,8-dione is unique due to its specific ring structure and the presence of two oxygen atoms in the dioxecine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
29246-20-6 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3,4,5,6-tetrahydro-2,7-benzodioxecine-1,8-dione |
InChI |
InChI=1S/C12H12O4/c13-11-9-5-1-2-6-10(9)12(14)16-8-4-3-7-15-11/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
CAWGQUPKYLTTNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(=O)C2=CC=CC=C2C(=O)OC1 |
Origin of Product |
United States |
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